1-benzyl-3,3-Difluoropiperidin-4-one hydrate

Description

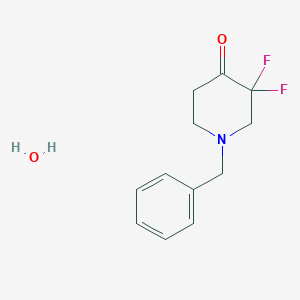

1-Benzyl-3,3-difluoropiperidin-4-one hydrate (CAS: 1039741-54-2) is a fluorinated piperidine derivative with the molecular formula C₁₂H₁₃NOF₂·xH₂O and a molecular weight of 225.23 g/mol (anhydrous basis) . The compound features a benzyl group at the 1-position of the piperidine ring and two fluorine atoms at the 3,3-positions, with a ketone at the 4-position. Its hydrate form indicates the presence of water molecules in the crystal lattice, which can influence solubility and stability.

Properties

IUPAC Name |

1-benzyl-3,3-difluoropiperidin-4-one;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO.H2O/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10;/h1-5H,6-9H2;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBQJZLMKOQERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)(F)F)CC2=CC=CC=C2.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-3,3-Difluoropiperidin-4-one hydrate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate piperidine derivative and benzyl halide.

Reaction Conditions: The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, at temperatures ranging from 2-8°C.

Catalysts and Reagents: Common reagents include di-tert-butyl dicarbonate and palladium hydroxide on carbon.

Industrial Production: Industrial methods may involve large-scale batch reactions with optimized conditions for yield and purity. The product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

1-Benzyl-3,3-Difluoropiperidin-4-one hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions: Typical reagents include hydrogen gas for reduction and strong oxidizing agents like potassium permanganate for oxidation.

Major Products: The major products depend on the specific reaction conditions but can include alcohols, acids, and substituted derivatives.

Scientific Research Applications

1-Benzyl-3,3-Difluoropiperidin-4-one hydrate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-Difluoropiperidin-4-one hydrate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability. The benzyl group may facilitate interactions with hydrophobic pockets in proteins, influencing the compound’s biological activity .

Comparison with Similar Compounds

3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one Hydrate

- CAS : 2365419-21-0

- Structure : Differs by a 4-methoxybenzyl substituent instead of benzyl.

- The methoxy substituent may alter steric and electronic interactions in biological targets, affecting receptor binding .

1-Benzyl-3-piperidone Hydrochloride Hydrate

Benzyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate Hydrate

- CAS : 2375195-99-4

- Structure : Features a benzyl carboxylate group at the 1-position instead of benzyl.

- Key Differences :

1-Benzyl-3-carboethoxy-4-piperidone Hydrochloride Hydrate

- CAS : 1454-53-1

- Structure : Includes a carboethoxy (ester) group at the 3-position.

- The hydrochloride salt improves solubility but may limit compatibility with non-polar solvents compared to the neutral difluoro compound .

Physicochemical and Functional Comparisons

Solubility and Stability

- The difluoro substitution in 1-benzyl-3,3-difluoropiperidin-4-one hydrate likely reduces basicity of the piperidine nitrogen, enhancing stability under physiological conditions compared to non-fluorinated analogs like 1-benzyl-3-piperidone .

- Hydrochloride salts (e.g., 1-benzyl-3-piperidone hydrochloride hydrate) exhibit superior aqueous solubility but may decompose in basic environments, unlike the neutral hydrate form .

Research and Application Insights

- Pharmaceutical Potential: The target compound’s fluorinated structure is advantageous in drug design, as seen in related DPP-IV inhibitors (e.g., ) and antipsychotic agents (e.g., benperidol derivatives in ).

- Material Science : Hydrate forms (e.g., this compound) are studied for their stability in crystal engineering, with parallels to gas hydrate research ().

Biological Activity

1-Benzyl-3,3-difluoropiperidin-4-one hydrate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical properties:

- Molecular Formula : CHFN\O

- Molecular Weight : 227.24 g/mol

- Structure : The compound features a piperidine ring with two fluorine atoms and a benzyl group, contributing to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine enhances binding affinity and selectivity.

Potential Targets:

- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptors : It can modulate receptor activity, influencing various physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens.

- Anticancer Properties : Preliminary research suggests potential efficacy in inhibiting cancer cell proliferation.

- Neuroprotective Effects : There is emerging evidence supporting its role in protecting neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer properties of the compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting that the compound may interfere with cancer cell metabolism and proliferation pathways.

Case Study 3: Neuroprotection

Research investigating the neuroprotective effects revealed that treatment with this compound significantly reduced markers of oxidative stress in neuronal cultures exposed to harmful agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.